molecular formula C15H18N2O3 B13166765 N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide

N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B13166765
M. Wt: 274.31 g/mol
InChI Key: SFBBZHJYRRKXKI-UHFFFAOYSA-N
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Description

N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide is a complex acetamide derivative characterized by a phenyl group substituted at the 3-position with a 3-acetyl-2-oxopiperidin-1-yl moiety. The piperidinone ring introduces both a ketone and an acetyl group, which may influence hydrogen-bonding interactions, solubility, and biological activity.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

N-[3-(3-acetyl-2-oxopiperidin-1-yl)phenyl]acetamide

InChI

InChI=1S/C15H18N2O3/c1-10(18)14-7-4-8-17(15(14)20)13-6-3-5-12(9-13)16-11(2)19/h3,5-6,9,14H,4,7-8H2,1-2H3,(H,16,19)

InChI Key

SFBBZHJYRRKXKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCN(C1=O)C2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide typically involves the reaction of 3-acetyl-2-oxopiperidine with an appropriate phenylacetamide derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can lead to various biological effects, depending on the context of its use.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table highlights key structural analogs and their distinctions from N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide:

Compound Name Core Structure Substituents/Modifications Key Features Reference
This compound Phenylacetamide 3-Acetyl-2-oxopiperidin-1-yl at 3-position Piperidinone ring with acetyl and ketone groups; potential hydrogen bonding
N-(3-Acetyl-2-thienyl)acetamide Thienylacetamide Acetyl group on thiophene ring Thiophene ring instead of piperidinone; used in 3-acetylthiophene chemistry
N-[3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl]acetamide Phenylacetamide Pyrazine-sulfamoyl and dimethoxyphenyl groups Sulfonamide linker; potential kinase or Hedgehog pathway inhibition
N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide Phenylacetamide Tetrahydrocarbazole-carbonyl at 3-position Bicyclic carbazole system; designed for specific biological activities
N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide Phenylacetamide Pyrazole-methyl at 3-position Heterocyclic pyrazole moiety; logP = 0.88, moderate solubility
N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide Phenylacetamide Sulfanyl-triazole at 3-position Triazole-thiol group; potential metal coordination or antiviral activity

Spectroscopic and Physicochemical Properties

  • NMR Data: Piperidinone-containing analogs (e.g., tetrahydrocarbazole derivatives) show distinct carbonyl signals (δ 170–180 ppm in 13C NMR) due to the acetyl and ketone groups . Thienylacetamides exhibit aromatic proton signals near δ 7–8 ppm in 1H NMR .
  • Solubility: The piperidinone ring may enhance water solubility compared to purely aromatic analogs (e.g., N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide, logP = 0.88) .
  • Thermal Stability : Melting points for similar acetamides range from 120–250°C, depending on substituent bulkiness .

Critical Analysis of Divergent Evidence

  • Contradictions in Reactivity : emphasizes palladium-catalyzed coupling for acetamide synthesis, while uses simpler nucleophilic acylations. The choice of method depends on substituent compatibility.
  • Biological Targets : Tetrahydrocarbazole derivatives () and pyrazine-sulfamoyl compounds () target entirely different pathways, underscoring the diversity of acetamide applications.

Biological Activity

N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.

Structural Characteristics

This compound is characterized by the presence of a piperidine ring, an acetyl group, and a phenyl moiety. The molecular formula is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, with a molecular weight of approximately 270.33 g/mol. Its structure suggests potential interactions with various biological targets, which may be exploited for therapeutic applications.

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific enzymes and receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The acetyl group may enhance its lipophilicity, facilitating better membrane permeability and target engagement.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by modulating pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : It has been shown to interact with enzymes involved in metabolic processes, potentially affecting their activity and leading to altered cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound. Below is a summary of relevant findings:

Study ReferenceCompound StudiedBiological ActivityKey Findings
2-(benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamideEnzyme interactionExhibited significant enzyme inhibition through covalent bonding with active site residues.
N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamideAntiviral propertiesShowed antiviral activity against SARS-CoV-2 in vitro assays, suggesting potential therapeutic applications.
This compoundAnticancer effectsDemonstrated cytotoxic effects on pancreatic cancer cells, warranting further investigation into its mechanisms.

Pharmacological Potential

The pharmacological potential of this compound is being actively researched. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting various diseases, including cancer and viral infections. The ongoing studies aim to elucidate its pharmacodynamics and pharmacokinetics, which are crucial for understanding its therapeutic applications.

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